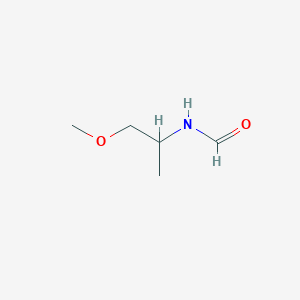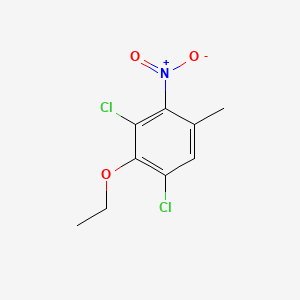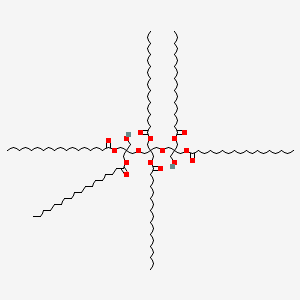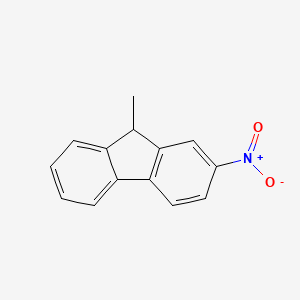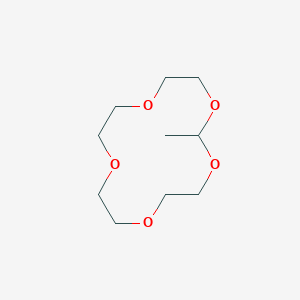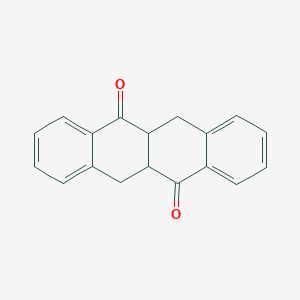
3-Ethyl-2-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-propylpyridine is an organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include an ethyl group attached to the third carbon and a propyl group attached to the second carbon of the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 2-propylpyridine, an ethyl group can be introduced at the third position using ethylating agents under controlled conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of solvents and reagents is also crucial to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl-2-propylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2-Ethylpyridine: Similar structure with an ethyl group at the second position.
3-Propylpyridine: Similar structure with a propyl group at the third position.
Uniqueness
3-Ethyl-2-propylpyridine is unique due to the presence of both ethyl and propyl groups on the pyridine ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
71350-27-1 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-6-10-9(4-2)7-5-8-11-10/h5,7-8H,3-4,6H2,1-2H3 |
Clé InChI |
GRKCFFJMDWJNFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


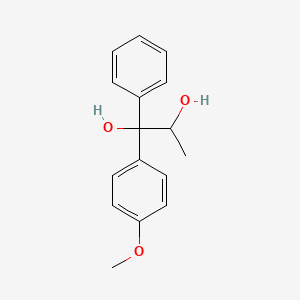
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)


